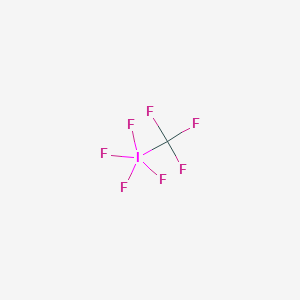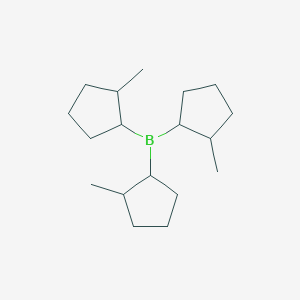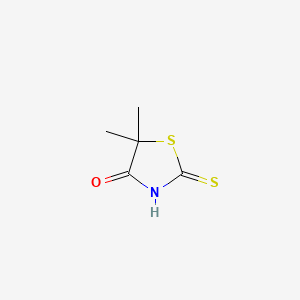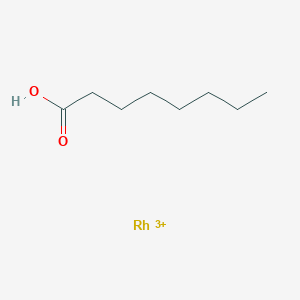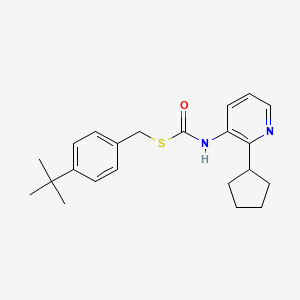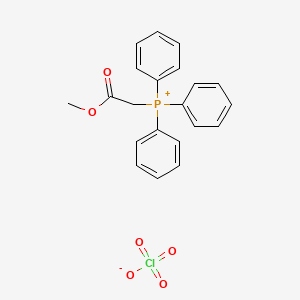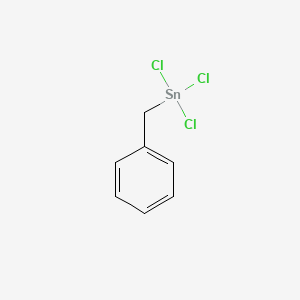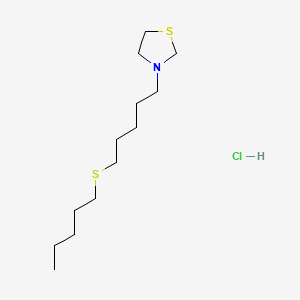
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride is a heterocyclic organic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine derivatives typically involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This click-type reaction is efficient and stable, producing thiazolidine without the need for a catalyst . The reaction conditions are mild, often performed at room temperature and neutral pH, making it suitable for various applications .
Industrial Production Methods
Industrial production of thiazolidine derivatives can involve multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . The use of green synthesis techniques ensures a cleaner reaction profile and catalyst recovery, aligning with sustainable industrial practices .
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiazolidine derivatives with reduced functional groups .
Applications De Recherche Scientifique
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence various biochemical pathways. These interactions result in its diverse biological effects, such as anti-inflammatory and neuroprotective activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride include other thiazolidine derivatives and thiazolidinediones. These compounds share the five-membered ring structure with sulfur and nitrogen atoms .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s pentylthio substitution enhances its pharmacological activity and makes it a valuable scaffold for drug development .
Propriétés
Numéro CAS |
40771-38-8 |
|---|---|
Formule moléculaire |
C13H28ClNS2 |
Poids moléculaire |
298.0 g/mol |
Nom IUPAC |
3-(5-pentylsulfanylpentyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H27NS2.ClH/c1-2-3-6-10-15-11-7-4-5-8-14-9-12-16-13-14;/h2-13H2,1H3;1H |
Clé InChI |
YVIAOUXBSTVVRH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSCCCCCN1CCSC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


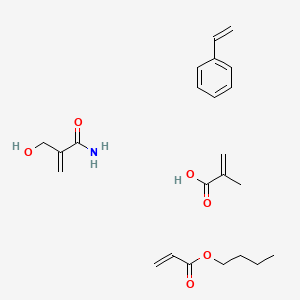

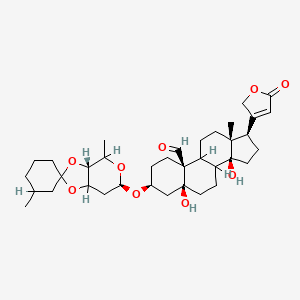
![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)

